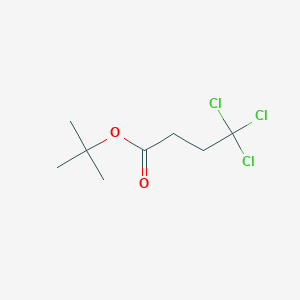

Tert-butyl 4,4,4-trichlorobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4,4,4-trichlorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl3O2/c1-7(2,3)13-6(12)4-5-8(9,10)11/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMUJFOOIIUEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370890 | |

| Record name | tert-butyl 4,4,4-trichlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119060-48-9 | |

| Record name | tert-butyl 4,4,4-trichlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 4,4,4 Trichlorobutanoate

Direct Esterification Approaches: Catalyst Design and Reaction Optimization

Direct esterification methods involve the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. For the synthesis of tert-butyl esters, these methods require careful consideration of catalyst choice and reaction conditions to overcome the steric hindrance of the tert-butyl group and to prevent side reactions.

The acid-catalyzed esterification, often referred to as Fischer esterification, is a well-established method for producing esters. masterorganicchemistry.commasterorganicchemistry.com In the case of tert-butyl 4,4,4-trichlorobutanoate, this involves the reaction of 4,4,4-trichlorobutanoic acid with tert-butanol (B103910) in the presence of an acid catalyst. The reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of one reactant or to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the ester. masterorganicchemistry.com

Catalyst design is crucial for the efficient synthesis of sterically hindered esters like tert-butyl esters. While strong mineral acids such as sulfuric acid or tosic acid are commonly used, they can also promote the dehydration of tert-butanol to isobutylene. thieme.de Therefore, the development of milder and more selective catalysts is an active area of research. Recent advancements include the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a highly effective catalyst for the tert-butylation of carboxylic acids, offering faster reaction times and higher yields under mild conditions. thieme.deorganic-chemistry.org

Reaction optimization involves tuning various parameters to maximize the yield of the desired ester. The following table illustrates typical parameters that are optimized for the acid-catalyzed esterification of a carboxylic acid with tert-butanol.

Table 1: Parameters for Optimization of Acid-Catalyzed Esterification of 4,4,4-Trichlorobutanoic Acid with tert-Butanol

| Parameter | Range/Options | Purpose |

|---|---|---|

| Catalyst | H₂SO₄, TsOH, Tf₂NH, Solid Acids | To increase the rate of reaction. |

| Catalyst Loading | 1-10 mol% | To achieve a balance between reaction rate and potential side reactions. |

| Reactant Ratio | 1:1 to 1:5 (Acid:Alcohol) | Using excess alcohol can shift the equilibrium towards the product. |

| Temperature | 25-80 °C | To increase the reaction rate without causing significant decomposition or side reactions. |

| Reaction Time | 1-24 hours | To allow the reaction to reach completion. |

| Solvent | Toluene, Hexane, Dichloromethane (B109758) | To dissolve reactants and facilitate the removal of water. |

Transesterification is another equilibrium-controlled process where the alkyl group of an ester is exchanged with the alkyl group of an alcohol. organic-chemistry.org To synthesize this compound, a lower alkyl ester of 4,4,4-trichlorobutanoic acid (e.g., the methyl or ethyl ester) could be reacted with tert-butanol in the presence of a catalyst. To drive the equilibrium towards the desired product, the lower boiling alcohol (methanol or ethanol) is typically removed by distillation.

This method can be catalyzed by either acids or bases. However, for the synthesis of tert-butyl esters, acid catalysts are generally preferred to avoid potential side reactions associated with strong bases. The use of enzymes as catalysts for transesterification is also a growing field, offering high selectivity under mild conditions. organic-chemistry.org

Routes Involving Activated Carboxylic Acid Derivatives

To circumvent the equilibrium limitations of direct esterification, 4,4,4-trichlorobutanoic acid can be converted into a more reactive derivative, which can then react with tert-butanol to form the ester.

A common method for activating a carboxylic acid is to convert it to its corresponding acid chloride. 4,4,4-Trichlorobutanoyl chloride can be synthesized from 4,4,4-trichlorobutanoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.compatsnap.compatsnap.com The resulting 4,4,4-trichlorobutanoyl chloride is a highly reactive electrophile.

The subsequent reaction of 4,4,4-trichlorobutanoyl chloride with tert-butanol would readily produce this compound. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. acs.org This method is generally high-yielding and proceeds under mild conditions.

Carboxylic acid anhydrides are another class of activated carboxylic acid derivatives that can be used for the synthesis of esters. The reaction of an acid anhydride with an alcohol yields an ester and a carboxylic acid. libretexts.org For the synthesis of this compound, one could envision the use of 4,4,4-trichlorobutanoic anhydride.

The mechanism involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride. This is followed by the departure of a carboxylate anion as a leaving group. libretexts.org While this method is effective, it is less atom-economical than direct esterification or the acid chloride route, as one equivalent of the carboxylic acid is regenerated. The preparation of the anhydride itself typically involves the dehydration of the carboxylic acid or the reaction of a carboxylate salt with an acid chloride. khanacademy.org

Radical-Mediated Pathways for C-Cl Bond Formation in Butanoate Systems

An alternative and powerful approach to the synthesis of this compound involves the formation of the C-Cl bonds through a radical-mediated process. One of the most direct methods is the atom transfer radical addition (ATRA) of a polyhalogenated alkane to an alkene. nih.govnih.govchemistryviews.org

In this context, the reaction of tert-butyl acrylate with carbon tetrachloride (CCl₄) in the presence of a suitable radical initiator or catalyst can directly yield this compound. This reaction is often catalyzed by transition metal complexes, with copper-based catalysts being particularly effective. nih.govresearchgate.net

The generally accepted mechanism for the copper-catalyzed ATRA of CCl₄ to an alkene involves the following steps:

Initiation: The copper(I) catalyst abstracts a chlorine atom from CCl₄ to form a copper(II) chloride species and a trichloromethyl radical (•CCl₃). researchgate.net

Propagation: The trichloromethyl radical adds to the double bond of tert-butyl acrylate to form a new carbon-centered radical.

Termination: This new radical then abstracts a chlorine atom from the copper(II) chloride species, regenerating the copper(I) catalyst and forming the final product. researchgate.net

The efficiency of this process is dependent on the catalyst system, solvent, and reaction temperature. The following table provides a summary of typical conditions and findings for the copper-catalyzed radical addition of carbon tetrachloride to acrylates.

Table 2: Research Findings on Copper-Catalyzed Radical Addition of CCl₄ to Acrylates

| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuCl | 2,2'-Bipyridine | None (bulk) | 130 | >90 | researchgate.net |

| CuBr | N,N,N',N',N''-Pentamethyldiethylenetriamine (PMDETA) | Anisole | 90 | 85-95 | cmu.edu |

| Cu(OTf)₂ | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) | Dichloromethane | 25 | 70-90 | nih.gov |

| Ru(Cp)(PPh₃)₂Cl | None | Benzene | 80 | High | researchgate.net |

This radical-mediated approach is highly convergent, forming the carbon skeleton and introducing the trichloromethyl group in a single step, making it an attractive synthetic strategy.

Environmentally Conscious Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of tert-butyl esters, including this compound. These approaches aim to minimize waste, avoid hazardous solvents, and utilize reusable catalysts.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits, such as reducing volatile organic compound (VOC) emissions and simplifying product purification. rsc.org The synthesis of tert-butyl ethers, a related transformation, has been successfully achieved under solvent-free conditions using catalysts like lead carbonate or erbium triflate, which can often be recovered and reused. sci-hub.seorganic-chemistry.org

A particularly innovative and green method for the synthesis of tert-butyl esters involves the use of di-tert-butyl dicarbonate ((Boc)2O) as the tert-butyl source under solvent-free and base-free conditions, facilitated by electromagnetic milling. rsc.org This approach operates at ambient temperature without additional heating and provides an entirely neutral reaction environment, which is advantageous for sensitive molecules. rsc.org The mechanism involves the activation of chemical bonds through coordination with magnetized ferromagnetic rods used as the grinding media. rsc.org

| Method | Reagents | Conditions | Key Advantage |

| Electromagnetic Milling | Carboxylic Acid, (Boc)2O | Solvent-free, base-free, room temperature | Avoids solvents and heat; neutral conditions. rsc.org |

| Catalytic Etherification | Phenol, tert-butyl bromide | Solvent-free, 35–45°C, Lead Carbonate | Reusable catalyst, good to excellent yields. sci-hub.se |

| Lewis Acid Catalysis | Alcohol/Phenol | Solvent-free, room temperature, Er(OTf)3 | Eco-compatible, reusable catalyst. organic-chemistry.org |

Application of Heterogeneous Catalysis (e.g., Ion-Exchange Resins)

Heterogeneous catalysts, particularly solid acid catalysts like ion-exchange resins, are a cornerstone of environmentally friendly esterification processes. Unlike homogeneous catalysts such as sulfuric acid, solid catalysts are easily separated from the reaction mixture, are often reusable, and can reduce corrosion and waste treatment issues. mdpi.comresearchgate.net

Sulfonic acid-based ion-exchange resins, such as Amberlyst and Dowex, have been extensively studied for related reactions like the synthesis of tert-butyl ethers and other esters. researchgate.netgoogle.comresearchgate.net For instance, the liquid-phase synthesis of butyl tert-butyl ether (BTBE) over an Amberlyst™ 35 catalyst has been shown to proceed via an Eley-Rideal type mechanism, where the alcohol adsorbs to the catalyst's active sites before reacting with the second substrate from the bulk liquid. rsc.org Kinetic studies reveal that reaction rates increase with temperature and catalyst loading, though internal mass transfer limitations can be observed at higher temperatures with larger catalyst particles. researchgate.netrsc.org

Other solid catalysts have also proven effective. Silicotungestic acid supported on bentonite clay has been used for the esterification of tert-butanol, providing high yields and the ability to be regenerated and reused multiple times with minimal loss of activity. asianpubs.org Similarly, Indium(III) chloride supported on Montmorillonite K-10 clay is an efficient and reusable catalyst for the esterification of tert-butanol with acid anhydrides at room temperature. google.com

| Catalyst | Reaction Type | Substrates | Key Findings |

| Amberlyst™ 35 | Etherification | 1-Butanol, Isobutene | Eley-Rideal mechanism; rate limited by surface reaction. rsc.org |

| Dowex 50Wx8 | Esterification | Acetic Acid, tert-Butanol | Conversion increases with temperature and catalyst loading. researchgate.net |

| Silicotungestic Acid / Bentonite | Esterification | Acetic Acid, tert-Butanol | Catalyst is stable and reusable for at least five cycles. asianpubs.org |

| InCl3 / Montmorillonite K-10 | Esterification | Acetic Anhydride, tert-Butanol | Achieves 100% conversion and >95% selectivity at room temperature. google.com |

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound relies on the availability and reaction of its key precursors: the carboxylic acid backbone and the tert-butyl ester group.

Preparation of 4,4,4-Trichlorobutanoic Acid

The essential precursor for the target molecule is 4,4,4-trichlorobutanoic acid (CAS No. 2345-32-6). chemicalbook.commatrix-fine-chemicals.com This compound is a solid with a melting point of 43-44°C and is soluble in aqueous sodium carbonate. chemicalbook.com One of the primary synthetic routes to the 4,4,4-trichlorobutanoyl framework involves the radical addition of chloroform (B151607) to an acrylic acid derivative or an acrylate ester. chemicalbook.com This type of reaction is a well-established method for forming carbon-carbon bonds and introducing a trichloromethyl group.

Introduction of the tert-Butyl Group from tert-Butanol and its Derivatives

The introduction of the sterically hindered tert-butyl group to form the ester requires specific methodologies, as the high reactivity of tert-butanol can lead to dehydration to isobutylene as a major side reaction, especially under strong acid catalysis. asianpubs.org

Several methods can be employed for this esterification:

Direct Acid Catalysis : The carboxylic acid can be reacted directly with tert-butanol in the presence of a catalytic amount of a strong acid like sulfuric acid. youtube.com However, careful control of reaction conditions is necessary to minimize the competing dehydration reaction. asianpubs.org

Reaction with Acid Anhydrides : Using an acid anhydride instead of a carboxylic acid with tert-butanol can be a highly effective method. This reaction can be catalyzed efficiently by reusable solid catalysts, such as InCl3 on Montmorillonite K-10 clay, to give high conversion and selectivity to the tert-butyl ester at room temperature. google.com

Transesterification : In some cases, a tert-butyl ester can be formed by reacting the carboxylic acid with another tert-butyl ester, such as tert-butyl acetate, in the presence of an acid catalyst like perchloric acid. nih.gov

Reaction with Di-tert-butyl Dicarbonate ((Boc)2O) : As mentioned previously, (Boc)2O serves as an excellent source for the tert-butyl group in modern, solvent-free synthetic methods. rsc.org

The choice of method depends on the scale of the reaction, the sensitivity of the substrate, and the desired level of environmental compatibility.

Reactivity and Mechanistic Insights into Tert Butyl 4,4,4 Trichlorobutanoate Transformations

Hydrolysis and Cleavage of the tert-Butyl Ester Group

The tert-butyl ester group is a common protecting group for carboxylic acids, valued for its stability under many reaction conditions and its susceptibility to cleavage under specific acidic or Lewis acidic conditions. The cleavage of this group in tert-butyl 4,4,4-trichlorobutanoate can be achieved through several methods, each with its own mechanistic pathway.

Acid-Mediated Decarboxylation and Ester Hydrolysis

The acid-catalyzed hydrolysis of tert-butyl esters proceeds via a mechanism that involves the formation of a stable tert-butyl carbocation. This process is distinct from the hydrolysis of less sterically hindered esters.

The generally accepted mechanism for the acid-catalyzed cleavage of a tert-butyl ester begins with the protonation of the carbonyl oxygen of the ester. This initial protonation increases the electrophilicity of the carbonyl carbon. Subsequently, the C-O single bond cleaves, leading to the formation of a carboxylic acid and a relatively stable tertiary carbocation (the tert-butyl cation). This unimolecular cleavage is the rate-determining step of the reaction. The tert-butyl cation can then be neutralized by a variety of pathways, most commonly through deprotonation by a weak base to form isobutylene gas.

A variety of strong acids can be employed for this transformation, with trifluoroacetic acid (TFA) being a common choice due to its efficacy at room temperature and the volatile nature of its byproducts. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM).

Table 1: Conditions for Acid-Mediated Cleavage of Tert-butyl Esters

| Acid Catalyst | Solvent | Temperature | Typical Reaction Time |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-4 hours |

| Hydrochloric Acid (HCl) | Dioxane / Water | 50-100 °C | 4-12 hours |

| Sulfuric Acid (H₂SO₄) | tert-Butanol (B103910) | Reflux | 2-6 hours |

This table presents typical conditions for the acid-mediated cleavage of tert-butyl esters, which are applicable to this compound.

Lewis Acid Catalyzed Deprotection

Lewis acids provide an alternative to Brønsted acids for the deprotection of tert-butyl esters, often offering milder reaction conditions and different chemoselectivity.

The mechanism of Lewis acid-catalyzed deprotection is analogous to the acid-mediated pathway. The Lewis acid coordinates to the carbonyl oxygen, which polarizes the C=O bond and facilitates the cleavage of the tert-butyl C-O bond to form the tert-butyl cation and a carboxylate-Lewis acid complex. The complex is then protonated during aqueous workup to yield the carboxylic acid.

Zinc bromide (ZnBr₂) is a frequently used Lewis acid for this purpose. It is particularly useful when other acid-sensitive functional groups are present in the molecule, as it can offer a degree of selectivity for the tert-butyl ester. The reaction is typically performed in an aprotic solvent like dichloromethane.

Table 2: Lewis Acids for Tert-butyl Ester Deprotection

| Lewis Acid | Solvent | Temperature | Notes |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Mild conditions, good for substrates with other acid-sensitive groups. |

| Trimethylsilyl Iodide (TMSI) | Chloroform (B151607) | Room Temperature | Highly effective but can be harsh. |

| Aluminum Chloride (AlCl₃) | Nitromethane | 0 °C to Room Temp | Strong Lewis acid, can effect other transformations. |

This table provides examples of Lewis acids used for the deprotection of tert-butyl esters, a reaction applicable to this compound.

Radical-Induced Ester Cleavage

Recent advancements in synthetic methodology have introduced radical-based approaches for the cleavage of tert-butyl esters under neutral conditions.

One such method employs the tris(4-bromophenyl)aminium hexachloroantimonate radical cation, often referred to as "magic blue," in the presence of a hydrosilane, such as triethylsilane. The proposed mechanism involves a single-electron transfer (SET) from the silane to the radical cation, generating a silyl radical cation. This species then interacts with the tert-butyl ester, leading to the cleavage of the C-O bond and formation of the carboxylic acid upon workup. This method is advantageous for its mildness and tolerance of a wide range of functional groups that might be sensitive to acidic or basic conditions.

Transformations of the 4,4,4-Trichloromethyl Moiety

The 4,4,4-trichloromethyl group in this compound is a key site of reactivity, susceptible to both nucleophilic attack and reduction.

Nucleophilic Substitution Reactions at the CCl₃ Center

The trichloromethyl group, being adjacent to the ester carbonyl, behaves similarly to a trichloromethyl ketone. The electron-withdrawing nature of the three chlorine atoms and the carbonyl group makes the carbon of the CCl₃ group electrophilic and susceptible to nucleophilic attack. However, direct substitution of a chloride ion is challenging due to the stability of the C-Cl bond and the steric hindrance.

More commonly, reactions at this center proceed through an addition-elimination mechanism. A nucleophile can add to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent rearrangement and elimination can lead to the displacement of one or more chlorine atoms. For instance, reaction with soft nucleophiles like thiolates or phosphines can lead to substitution products. The specific outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Reductive Dehalogenation Strategies and Product Profiles

The trichloromethyl group can be selectively reduced to a dichloromethyl or a methyl group, providing access to a range of derivatives. The choice of reducing agent and reaction conditions determines the extent of dehalogenation.

For partial reduction to the dichloromethyl group, reagents such as triphenylphosphine in the presence of an alcohol have been shown to be effective for related trichloroacetyl compounds. This transformation is believed to proceed via the formation of a phosphonium salt intermediate.

Complete reductive dehalogenation to a methyl group can be achieved using stronger reducing agents. Catalytic hydrogenation over a palladium catalyst (Pd/C) with a base like sodium acetate is a common method. Other methods include the use of zinc dust in acetic acid or sodium borohydride in the presence of a transition metal catalyst.

Table 3: Reductive Dehalogenation of Trichloromethyl Groups

| Reducing Agent/System | Product Profile | Typical Conditions |

| Triphenylphosphine / Alcohol | Dichloromethyl | Mild, selective for partial reduction. |

| Zinc / Acetic Acid | Dichloromethyl or Methyl | Dependent on stoichiometry and temperature. |

| H₂, Pd/C, NaOAc | Methyl | Complete reduction under hydrogenation conditions. |

| Sodium Borohydride / NiCl₂ | Methyl | Effective for complete dehalogenation. |

This table outlines common methods for the reductive dehalogenation of trichloromethyl groups adjacent to carbonyls, which are expected to be applicable to this compound.

Role of the Trichloromethyl Group in Radical Chemistry

The trichloromethyl (–CCl₃) group is a key functional moiety that imparts unique radical reactivity to this compound. This reactivity stems from the relative weakness of the carbon-chlorine bonds, which can undergo homolytic cleavage to initiate radical chain reactions. masterorganicchemistry.com Such processes are typically initiated by heat, ultraviolet (UV) radiation, or a chemical radical initiator. lumenlearning.com

The initiation step involves the generation of a radical species. youtube.com For instance, under thermal or photochemical conditions, a C-Cl bond can break, forming a dichloromethyl radical centered on the carbon adjacent to the ester group and a chlorine radical.

Initiation: Cl₃C-CH₂-CO₂tBu → •CCl₂-CH₂-CO₂tBu + Cl•

Once formed, this carbon-centered radical can participate in various propagation steps, such as abstracting a hydrogen atom from another molecule or adding across a double bond, thereby continuing the chain reaction. youtube.comlibretexts.org The high reactivity of free radicals makes them powerful tools for forming new chemical bonds, particularly new carbon-carbon bonds. libretexts.org

Propagation: •CCl₂-CH₂-CO₂tBu + R-H → HCCl₂-CH₂-CO₂tBu + R•

Termination of the radical chain occurs when two radical species combine to form a stable, non-radical product. lumenlearning.comkhanacademy.org

Termination: 2 Cl• → Cl₂ •CCl₂-CH₂-CO₂tBu + Cl• → Cl₃C-CH₂-CO₂tBu

The presence of the electron-withdrawing ester group can influence the stability and reactivity of the adjacent radical, while the bulky tert-butyl group may sterically hinder certain reaction pathways. The specific pathways and products are highly dependent on the reaction conditions and the other reagents present.

Reactions Involving the Ester Carbonyl Group: Nucleophilic Acyl Substitutions

The ester functional group in this compound is a site for nucleophilic acyl substitution. In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the tert-butoxy (–OtBu) group. masterorganicchemistry.com

The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com First, the nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the carbonyl π-bond reforms, and the leaving group—in this case, the tert-butoxide ion—is eliminated. masterorganicchemistry.com

However, the tert-butoxide ion (tBuO⁻) is a strong base, making it a poor leaving group under neutral or basic conditions. Consequently, nucleophilic acyl substitution reactions of tert-butyl esters are most effectively carried out under acidic conditions. acsgcipr.org Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. acsgcipr.org This protonation makes the subsequent nucleophilic attack more favorable. Crucially, the leaving group departs as the neutral molecule tert-butanol, which is a much more stable leaving group than the tert-butoxide anion. researchgate.netyoutube.com

Common nucleophilic acyl substitution reactions for tert-butyl esters include:

Acid-Catalyzed Hydrolysis: Reaction with water in the presence of an acid catalyst (e.g., H₂SO₄, HCl) yields 4,4,4-trichlorobutanoic acid and tert-butanol. acsgcipr.org

Acid-Catalyzed Transesterification: Reaction with an alcohol (R'OH) under acidic conditions produces a different ester (this compound) and tert-butanol.

Aminolysis: While less common due to the basicity of amines, reactions with amines can be forced under certain conditions to form the corresponding amide.

The bulky nature of the tert-butyl group can introduce steric hindrance, potentially slowing the rate of nucleophilic attack compared to less hindered esters like methyl or ethyl esters. khanacademy.org

| Reaction Type | Nucleophile | Conditions | Products |

|---|---|---|---|

| Hydrolysis | H₂O | Acid Catalyst (e.g., H₂SO₄) | 4,4,4-trichlorobutanoic acid + tert-Butanol |

| Transesterification | R'OH (Alcohol) | Acid Catalyst | 4,4,4-trichlorobutyrate ester (R'OCO(CH₂)₂CCl₃) + tert-Butanol |

Elucidation of Reaction Mechanisms

Understanding the detailed pathways of these transformations is crucial for controlling reaction outcomes and optimizing conditions. Mechanistic elucidation involves identifying key reactive species and mapping the energy landscape of the reaction.

In nucleophilic acyl substitution reactions of this compound, the primary intermediate is the tetrahedral intermediate . masterorganicchemistry.com In acid-catalyzed pathways, this intermediate and the initial ester are protonated, typically at the carbonyl oxygen. libretexts.org

The cleavage of the tert-butyl ester under acidic conditions often proceeds via a mechanism with significant unimolecular character (AAL1-type), especially in the gas phase or with substrates that can stabilize a positive charge. oup.com This pathway involves the formation of a relatively stable tert-butyl carbocation as a key intermediate after the departure of the carboxylic acid. researchgate.netyoutube.compearson.com The transition state leading to this carbocation involves the stretching and breaking of the alkyl-oxygen bond. researchgate.netresearchgate.net

For radical reactions , the key intermediates are free radicals . As discussed in section 3.2.3, this includes carbon-centered radicals formed by the homolysis of a C-Cl bond. These species are highly reactive, neutral, and possess an unpaired electron. masterorganicchemistry.com

For the acid-catalyzed hydrolysis of tert-butyl esters, the reaction rate is typically dependent on the concentration of both the ester and the acid catalyst. The hydrolysis of tert-butyl chloride, which also proceeds via a tert-butyl carbocation, follows a first-order rate law (Rate = k[tBuCl]), indicating a unimolecular rate-determining step. ncsu.edu A study on the hydrolysis of tert-butyl formate found activation energies of 59 ± 4 kJ/mol for the acid-catalyzed pathway (kA) and 78 ± 5 kJ/mol for the neutral pathway (kN). oup.comusgs.gov Similarly, an investigation into the hydrolysis of tert-butyl chloride determined an activation energy of 76.19 kJ/mol. dvikan.no

Thermodynamic parameters dictate the spontaneity and equilibrium position of a reaction. The hydrolysis of esters is a reversible process. To drive the reaction to completion, a large excess of water is often used, or one of the products (like the alcohol) is removed as it forms, in accordance with Le Châtelier's principle. acsgcipr.org

| Compound | Reaction | Parameter | Value | Reference |

|---|---|---|---|---|

| tert-Butyl Formate | Acid-Catalyzed Hydrolysis | Activation Energy (Eₐ) | 59 ± 4 kJ/mol | oup.comusgs.gov |

| tert-Butyl Formate | Neutral Hydrolysis | Activation Energy (Eₐ) | 78 ± 5 kJ/mol | oup.comusgs.gov |

| tert-Butyl Formate | Base-Catalyzed Hydrolysis | Activation Energy (Eₐ) | 88 ± 11 kJ/mol | usgs.gov |

| tert-Butyl Chloride | Hydrolysis | Activation Energy (Eₐ) | 76.19 kJ/mol | dvikan.no |

Computational chemistry has become an indispensable tool for investigating reaction mechanisms at the molecular level. amacad.org Using methods derived from quantum mechanics, such as Density Functional Theory (DFT), chemists can model reaction pathways and gain insights that are difficult to obtain experimentally. researchgate.net

For this compound, computational studies can be employed to:

Determine Structures and Energies: Calculate the three-dimensional structures and relative energies of reactants, intermediates, transition states, and products.

Map Potential Energy Surfaces: Trace the lowest energy path from reactants to products, identifying the transition state and calculating the activation energy barrier, which is directly related to the reaction rate.

Analyze Electronic Properties: Investigate how the electron-withdrawing trichloromethyl group affects the electrophilicity of the carbonyl carbon and the stability of potential radical or anionic intermediates. For example, DFT and MP2 calculations have been used to assess the electrophilic nature of chlorine atoms in trichloromethyl groups. researchgate.net

Simulate Solvent Effects: Model how solvent molecules interact with the reacting species to stabilize or destabilize intermediates and transition states, which can profoundly impact reaction rates and mechanisms.

Computational studies on related systems, such as the reactions of chlorinated alkanes or the hydrolysis of other esters, provide a framework for understanding the reactivity of the title compound. epa.govnist.gov These approaches can predict reaction rate constants and elucidate the roles of different functional groups in directing chemical transformations. nist.gov

Applications of Tert Butyl 4,4,4 Trichlorobutanoate in Advanced Organic Synthesis

Strategic Utility of the tert-Butyl Ester as a Carboxylic Acid Protecting Group

The tert-butyl ester is one of the most widely used protecting groups for carboxylic acids due to its unique cleavage conditions, which provides a strategic advantage in multi-step syntheses. libretexts.org

A key advantage of the tert-butyl ester is its stability under conditions that cleave many other protecting groups, a concept known as orthogonality. It is resistant to basic hydrolysis, hydrogenolysis, and other nucleophilic conditions that would remove ester groups like methyl or benzyl (B1604629), or amine protecting groups like Fmoc (9-fluorenylmethoxycarbonyl). cmu.edu

The tert-butyl group is typically removed under acidic conditions, which proceed via a stable tertiary carbocation mechanism. libretexts.org However, chemists have developed numerous methods for its selective removal under mild conditions, allowing it to be cleaved without disturbing other acid-sensitive groups like Boc (tert-butoxycarbonyl) or benzyl ethers. This selectivity is crucial in the synthesis of complex molecules like peptides and natural products. wikipedia.orgnih.gov For example, ZnBr₂ in dichloromethane (B109758) has been used for the chemoselective hydrolysis of tert-butyl esters. wikipedia.orgrecnotes.com Similarly, a system of Cerium(III) chloride (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile (B52724) can selectively deprotect tert-butyl esters in the presence of N-Boc groups. nih.gov Aqueous phosphoric acid is another mild reagent that tolerates groups such as Cbz (benzyloxycarbonyl), benzyl esters, and TBDMS ethers. dss.go.th

| Reagent(s) | Solvent | Conditions | Tolerated Protecting Groups | Reference |

|---|---|---|---|---|

| ZnBr₂ | Dichloromethane (DCM) | Room Temperature | PhF-protected amines | wikipedia.orgrecnotes.com |

| CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | N-Boc | nih.gov |

| Aqueous H₃PO₄ | - | Mild | Cbz, Benzyl esters, TBDMS | dss.go.th |

| SOCl₂ | - | Room Temperature | Benzyl, methyl, ethyl esters | dss.go.th |

| Ytterbium triflate (Yb(OTf)₃) | Nitromethane | 45-50°C | Benzyl, allyl, methyl esters | dss.go.th |

The bulky nature of the tert-butyl group is a powerful tool for controlling the three-dimensional outcome of chemical reactions. This "steric hindrance" can block one face of a reactive intermediate, forcing an incoming reagent to approach from the less hindered side, a principle known as steric control of asymmetric induction.

In reactions involving the enolate of tert-butyl 4,4,4-trichlorobutanoate, the large tert-butyl group would be expected to influence the stereochemistry of subsequent alkylation or aldol (B89426) reactions. By dictating the trajectory of the electrophile, it can lead to the preferential formation of one diastereomer over another. This strategy is fundamental in stereoselective synthesis, where creating a specific 3D arrangement of atoms is critical for the function of the final molecule, particularly in pharmaceuticals.

Introduction of the 4,4,4-Trichlorobutyl Fragment into Complex Molecular Systems

Beyond its use as a protected acid, this compound can serve as a synthon for introducing the entire 4,4,4-trichlorobutyl fragment into a larger molecule. This four-carbon chain, capped with a trichloromethyl group, can be a key structural element in various target compounds.

The synthetic utility lies in the ability to first couple the molecule and then modify the functional groups. For instance, the ester could be hydrolyzed to the corresponding carboxylic acid, 4,4,4-trichlorobutanoic acid. nih.govchemicalbook.com This acid can then be activated and coupled with amines or alcohols to form amides or other esters, incorporating the trichlorobutyl chain into peptides or other complex frameworks. ibm.com Following incorporation, the trichloromethyl group itself remains available for further chemical transformation, such as reduction to a less halogenated group or conversion to other functionalities, adding another layer of synthetic versatility. This approach allows for the strategic construction of complex molecules where the trichlorobutyl moiety is required. mdpi.com

Intermediary Role in the Synthesis of Specialty Chemicals (General)

While detailed, large-scale industrial applications of this compound are not widely documented in publicly available literature, its chemical structure suggests its utility as a precursor for various specialty chemicals. The tert-butyl group can serve as a sterically hindering protecting group for the carboxylic acid functionality. researchgate.net This is particularly useful in complex, multi-step syntheses where the carboxylic acid needs to be unreactive during transformations at other parts of the molecule. The ester can be cleaved under specific acidic conditions to reveal the free carboxylic acid at a later stage. google.com

The 4,4,4-trichloro functional group is a key reactive site. This moiety can participate in a variety of chemical transformations. For instance, compounds with trichloromethyl groups can undergo reactions such as reduction to dichloromethyl or methyl groups, or elimination reactions to form alkenes. These transformations allow for the introduction of diverse functionalities, leading to the synthesis of complex molecules that may find use as specialty materials or in the pharmaceutical industry. The general reactivity of similar chlorinated compounds is noted in various synthetic contexts, including their use as building blocks for more complex structures. google.com

Table 1: Potential Transformations of this compound for Specialty Chemical Synthesis

| Reactive Group | Potential Transformation | Resulting Functionality | Potential Application of Product |

| tert-Butyl Ester | Acid-catalyzed hydrolysis | Carboxylic Acid | Precursor for amides, esters, and other acid derivatives |

| Trichloromethyl | Reduction | Dichloromethyl or Methyl Group | Modification of electronic and steric properties |

| Trichloromethyl | Elimination | Alkene | Building block for further functionalization |

This table represents theoretical transformations based on the known reactivity of the functional groups present in the molecule.

Potential in Agrochemical Synthetic Pathways

The incorporation of chlorinated moieties is a common strategy in the design of agrochemicals, as the presence of chlorine atoms can enhance the biological activity and metabolic stability of the molecule. researchgate.net Specifically, the trichloromethyl group is a feature in some known pesticides. Therefore, this compound represents a potential building block for the synthesis of new agrochemical candidates.

While direct evidence of its use in the synthesis of commercial agrochemicals is scarce in the available literature, its structural motifs are relevant. The butanoic acid backbone is a common feature in various herbicides and plant growth regulators. Synthetic pathways could potentially involve the modification of the trichloromethyl group and subsequent derivatization of the carboxylic acid (after deprotection of the tert-butyl ester) to produce a range of biologically active molecules. The development of new fungicides, herbicides, and insecticides often involves the synthesis and screening of novel compounds containing halogenated hydrocarbon chains. rhhz.net

Table 2: Structural Features of this compound Relevant to Agrochemical Synthesis

| Structural Feature | Relevance in Agrochemicals | Example of Use in Agrochemical Classes (General) |

| Chlorinated Alkyl Chain | Can enhance biological efficacy and stability | Herbicides, Insecticides, Fungicides |

| Butanoic Acid Moiety | Common scaffold in bioactive molecules | Herbicides, Plant Growth Regulators |

| Ester Functionality | Allows for derivatization to amides and other functional groups | Pro-drugs, modification of solubility and transport properties |

This table outlines the potential relevance of the compound's structural features to agrochemical design based on established principles in the field.

Computational Chemistry and Theoretical Investigations of Tert Butyl 4,4,4 Trichlorobutanoate

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational flexibility of a molecule. For tert-butyl 4,4,4-trichlorobutanoate, these calculations would reveal the most stable arrangements of its atoms in space and the energy barriers between different conformations.

To determine the most stable conformation of this compound, a process of geometric optimization is performed. This involves using a computational method, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. The steric bulk of the tert-butyl group and the electron-withdrawing, sterically demanding trichloromethyl group would significantly influence the molecule's preferred geometry.

A thorough conformational analysis would involve rotating the single bonds within the molecule, specifically the C-C bonds of the butanoate chain and the C-O bond of the ester, to map out the potential energy landscape. This landscape would illustrate the various low-energy conformations (local minima) and the transition states that connect them. It is anticipated that the gauche and anti-periplanar arrangements around the C2-C3 bond would be of particular interest, with the large trichloromethyl and tert-butyl groups likely positioned to minimize steric hindrance.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformational Feature | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Notes |

| Anti-periplanar | ~180° | Data not available | Expected to be a low-energy conformer to minimize steric clash. |

| Gauche | ~60° | Data not available | May be populated, but likely higher in energy than the anti-conformer. |

| Eclipsed | ~0°, 120° | Data not available | Expected to be high-energy transition states. |

Note: The data in this table is illustrative of the types of findings from a computational study and is not based on published results for this specific molecule.

Once the geometry is optimized, a detailed analysis of the molecule's structural parameters can be conducted. The bond lengths, bond angles, and dihedral angles provide a precise description of the molecular structure. In this compound, the C-Cl bonds are expected to be elongated due to steric repulsion between the chlorine atoms. The C-C-C bond angles in the butanoate chain might deviate from the ideal tetrahedral angle of 109.5° to accommodate the bulky substituents. The dihedral angles would quantitatively describe the torsional strain and the relative orientation of the different parts of the molecule.

Table 2: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value | Basis of Prediction |

| C-Cl Bond Length | Data not available | Expected to be longer than in less substituted chloroalkanes. |

| C=O Bond Length | Data not available | Typical for an ester carbonyl group. |

| C-O (ester) Bond Length | Data not available | Typical for an ester single bond. |

| C-C-Cl Bond Angle | Data not available | Expected to be influenced by steric interactions. |

| O-C-C-C Dihedral Angle | Data not available | Defines the ester conformation, likely near planar. |

Note: Specific calculated values for this compound are not available in the reviewed literature. The table indicates parameters that would be of interest in a computational study.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. Computational methods can provide insights into how electrons are distributed within this compound and which sites are most likely to be involved in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the HOMO would likely be located on the oxygen atoms of the ester group, which are the most electron-rich sites. The LUMO is expected to be centered on the carbon atom of the carbonyl group (the C=O bond) and the C-Cl bonds, indicating these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.

Table 3: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Predicted Location of Highest Density | Predicted Energy (eV) | Implication for Reactivity |

| HOMO | Ester Oxygen Atoms | Data not available | Site of electron donation (nucleophilic character). |

| LUMO | Carbonyl Carbon, C-Cl bonds | Data not available | Site of electron acceptance (electrophilic character). |

| HOMO-LUMO Gap | Data not available | Indicator of chemical reactivity and stability. |

Note: The specific energies and detailed distributions for this compound are not available in published computational studies.

Analysis of the charge distribution reveals the partial positive and negative charges on each atom in the molecule. Methods like Natural Bond Orbital (NBO) analysis would be used to calculate these charges. It is expected that the carbonyl carbon would carry a significant partial positive charge, making it highly electrophilic. The chlorine atoms, being highly electronegative, would pull electron density towards themselves, inducing a positive charge on the C4 carbon.

An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface. For this compound, the ESP map would likely show negative potential (red color) around the carbonyl oxygen and positive potential (blue color) around the carbonyl carbon and the hydrogen atoms of the tert-butyl group. Such a map is invaluable for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model the step-by-step pathway of a chemical reaction, including the identification of high-energy transition states. For this compound, a key reaction to study would be its hydrolysis.

The hydrolysis of a tert-butyl ester can proceed through different mechanisms. Given the tertiary nature of the ester, an SN1-type mechanism involving the formation of a stable tert-butyl cation is plausible under acidic conditions. libretexts.orgmdpi.com Computational modeling would involve locating the transition state for the cleavage of the O-C(CH₃)₃ bond. The energy of this transition state would determine the activation energy and thus the rate of the reaction. The calculations would also confirm the structure of the intermediate carbocation and the subsequent fast reaction with a nucleophile like water.

Alternatively, under basic conditions, the reaction would likely proceed via nucleophilic acyl substitution at the carbonyl carbon. Theoretical calculations could model the approach of a nucleophile (e.g., hydroxide) to the carbonyl group, the formation of a tetrahedral intermediate, and the subsequent departure of the tert-butoxide leaving group. The characterization of the transition states for these steps would provide a detailed understanding of the reaction's energetics and kinetics.

Computational Elucidation of Proposed Reaction Pathways

The reactivity of this compound is primarily dictated by the ester functionality and the adjacent trichloromethyl group. Computational models, particularly those employing density functional theory (DFT), can be used to explore potential reaction pathways, such as hydrolysis, under both acidic and basic conditions.

One of the most fundamental reactions of esters is hydrolysis, which can be catalyzed by either acid or base. Due to the significant steric hindrance imposed by the tert-butyl group, the mechanism of hydrolysis is of particular theoretical interest. Computational studies on the hydrolysis of other sterically hindered esters have shown that the reaction pathway can deviate from the standard acyl-oxygen cleavage mechanism.

For this compound, two primary hydrolysis pathways can be computationally investigated:

Acyl-Oxygen Cleavage (BAc2/AAc2 type): This is the typical pathway for ester hydrolysis, involving the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. This leads to a tetrahedral intermediate. The steric bulk of the tert-butyl group would be expected to significantly hinder the approach of the nucleophile, and computational modeling can quantify the extent of this steric strain in the transition state. The electron-withdrawing nature of the trichloromethyl group would, in contrast, enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

Alkyl-Oxygen Cleavage (BAl1/AAl1 type): In this pathway, the bond between the carbonyl carbon and the oxygen of the tert-butyl group is cleaved. This mechanism is favored in cases of severe steric hindrance around the carbonyl group and a stable carbocation leaving group. The tert-butyl group can form a relatively stable tertiary carbocation. Computational studies can model the formation and stability of this tert-butyl carbocation and the corresponding carboxylate anion.

Theoretical calculations would likely predict that under acidic conditions, the AAl1 mechanism is competitive, if not dominant, due to the stability of the tert-butyl carbocation. Under basic conditions, where a strong nucleophile is present, the BAc2 pathway would still be considered, but with a high activation energy barrier due to steric hindrance.

Another potential reaction pathway that can be investigated computationally is elimination. The presence of acidic protons on the α-carbon (C2) and the strong electron-withdrawing effect of the trichloromethyl group could facilitate an elimination reaction under appropriate basic conditions, leading to the formation of an α,β-unsaturated ester.

Energy Barriers and Reaction Rate Predictions

Computational chemistry allows for the calculation of the potential energy surface for a given reaction, identifying transition states and intermediates. From these calculations, the activation energy (energy barrier) for each proposed reaction pathway can be determined.

The rate of a chemical reaction is exponentially dependent on the activation energy. nih.gov Therefore, by comparing the calculated energy barriers for the different possible reaction pathways of this compound, a prediction of the most favorable reaction and its approximate rate can be made.

For the hydrolysis of this compound, DFT calculations could provide the energy profiles for both the acyl-oxygen and alkyl-oxygen cleavage mechanisms. It is anticipated that the steric hindrance of the tert-butyl group would lead to a high activation energy for the BAc2 pathway. amelica.orgrsc.org Conversely, the stability of the resulting tert-butyl carbocation would suggest a lower activation energy for the AAl1 pathway in an acidic medium.

A hypothetical comparison of calculated activation energies for the hydrolysis of this compound is presented in the table below. These values are illustrative and based on trends observed in computational studies of similarly structured esters.

| Proposed Reaction Pathway | Catalyst | Calculated Activation Energy (kJ/mol) | Predicted Relative Rate |

| BAc2 (Acyl-Oxygen Cleavage) | OH⁻ | 110-130 | Slow |

| AAl1 (Alkyl-Oxygen Cleavage) | H⁺ | 90-110 | Moderate |

| E2 (Elimination) | Strong, non-nucleophilic base | 100-120 | Plausible under specific conditions |

These theoretical predictions would suggest that acid-catalyzed hydrolysis proceeding through an alkyl-oxygen cleavage mechanism is the most likely degradation pathway for this molecule under hydrolytic conditions.

Environmental Fate and Degradation Studies of Tert Butyl 4,4,4 Trichlorobutanoate

Biotic Transformation and Biodegradation Mechanisms

Factors Influencing Biodegradation Rates in Soil and Water Systems

The biodegradation of tert-butyl 4,4,4-trichlorobutanoate is a critical process determining its persistence in the environment. The rate of this degradation is not constant but is influenced by a combination of environmental conditions and the molecular structure of the compound itself. Key factors include microbial activity, oxygen availability, temperature, and the inherent recalcitrance of the chemical structure.

Microbial Activity: The presence of a diverse and abundant microbial community is fundamental for biodegradation. sparkoncept.com Bacteria and fungi are the primary drivers of this process, breaking down complex organic molecules into simpler, less harmful substances. sparkoncept.com The rate of degradation is directly linked to the population size and metabolic activity of microorganisms capable of metabolizing halogenated esters. In environments with a history of contamination by similar pollutants, microbial populations may be pre-acclimated, potentially leading to faster degradation rates.

Temperature and pH: Environmental parameters such as temperature and pH significantly impact microbial activity and, consequently, biodegradation rates. Generally, warmer temperatures increase microbial metabolism and enzymatic activity, leading to faster degradation, up to an optimal point beyond which rates may decline. sparkoncept.com Conversely, colder temperatures can substantially slow down or even halt biodegradation. sparkoncept.com The pH of the soil or water also plays a crucial role, as most microorganisms thrive within a specific pH range, typically between 6 and 8.

Chemical Structure: The molecular structure of this compound itself is a major factor in its resistance to biodegradation. The presence of chlorine atoms, particularly the trichloromethyl group (CCl₃), significantly increases the compound's recalcitrance. Halogen atoms can create steric hindrance and alter the electronic properties of the molecule, making it more difficult for microbial enzymes to attack. nih.gov The tert-butyl group, a bulky tertiary alkyl group, can also sterically hinder enzymatic hydrolysis of the ester linkage. The degradation of halogenated compounds often requires specific enzymatic machinery, such as dehalogenases, which are not universally present in microbial communities. nih.govnih.gov

Bioavailability: For biodegradation to occur, the compound must be accessible to the microorganisms. In soil and sediment, this compound may sorb to organic matter and clay particles, reducing its concentration in the aqueous phase and thus its availability to microbes. Factors that increase the compound's solubility and desorption from soil particles can enhance its biodegradation rate.

The interplay of these factors determines the ultimate fate and persistence of this compound in various environmental compartments.

Environmental Transport Mechanisms and Distribution

The movement and partitioning of this compound through different environmental compartments—soil, water, and air—are governed by several key physical and chemical processes. These mechanisms determine the compound's distribution and potential for reaching sensitive ecosystems and groundwater resources.

Sorption and Desorption to Soil and Sediment Components

Sorption, the process by which a chemical binds to solid particles, is a primary factor controlling the mobility of this compound in the subsurface. The extent of sorption is largely dependent on the compound's hydrophobicity and the composition of the soil or sediment.

Hydrophobic organic compounds, like many chlorinated hydrocarbons, tend to partition from the aqueous phase to the organic fraction of soil and sediment. nih.gov The primary soil components influencing sorption are soil organic matter (SOM) and clay minerals. mdpi.com The sorption of hydrophobic compounds is often positively correlated with the organic carbon content of the soil; higher organic carbon content generally leads to greater sorption and reduced mobility. nih.gov Clay minerals can also contribute to sorption, particularly for polar compounds, but the interaction with nonpolar compounds like this compound is expected to be weaker. nih.gov

Table 1: Factors Influencing Sorption of this compound

| Soil/Sediment Component | Influence on Sorption | Mechanism |

|---|---|---|

| Soil Organic Matter (SOM) | High | Partitioning of the hydrophobic compound into the organic matrix. |

| Clay Minerals | Moderate to Low | Surface adsorption, potentially influenced by the compound's polarity and the clay's surface charge. |

| Silt and Sand | Low | Limited surface area and reactive sites for sorption. |

Volatilization from Aqueous and Terrestrial Phases

Volatilization is the process by which a chemical transforms from a liquid or solid state to a gaseous state and is a significant transport mechanism for many organic compounds. The tendency of this compound to volatilize from water to the atmosphere is described by its Henry's Law constant. A higher Henry's Law constant indicates a greater tendency for the compound to partition into the air from water. copernicus.org

While the specific Henry's Law constant for this compound is not documented in the provided search results, data for structurally similar compounds can provide an estimate. For example, tert-butyl chloride has a reported Henry's Law constant (H) of 1.6×10⁻⁴ mol/(m³Pa). The presence of the longer carbon chain and ester group in this compound would likely result in a lower vapor pressure and thus a lower Henry's Law constant compared to the more volatile tert-butyl chloride. However, volatilization could still be a relevant dissipation pathway from surface waters and moist soil surfaces, particularly under conditions of higher temperature and air movement.

Leaching Potential and Groundwater Mobility

The potential for this compound to leach through the soil profile and contaminate groundwater is a significant environmental concern. This mobility is primarily controlled by the balance between its water solubility and its tendency to sorb to soil particles.

Compounds with high water solubility and low sorption coefficients (Koc) are more likely to be transported with percolating water and reach groundwater. epa.gov Conversely, strong sorption to soil organic matter will retard its downward movement. nih.gov Given the chlorinated and ester nature of this compound, it is expected to have limited water solubility. This, combined with its likely moderate to high sorption potential, suggests that its mobility in soils with significant organic matter and clay content would be somewhat restricted. However, in sandy soils with low organic matter, the potential for leaching and groundwater contamination would be considerably higher. Its persistence against biodegradation means that even slow leaching over time can lead to significant groundwater contamination. epa.gov

Methodologies for Environmental Monitoring and Detection

Effective assessment of the environmental presence and fate of this compound requires robust and sensitive analytical methods for its detection and quantification in various environmental matrices, including water, soil, and sediment. The standard approach for analyzing such semi-volatile, halogenated organic compounds typically involves chromatographic techniques coupled with highly sensitive detectors. nih.govitrcweb.org

Sample Preparation: The initial step in the analysis involves extracting the target compound from the environmental sample. For water samples, solid-phase extraction (SPE) is a common technique used to concentrate the analyte and remove interfering substances from the matrix. nih.gov For soil and sediment samples, methods like Soxhlet extraction or pressurized liquid extraction (PLE) are employed, using an appropriate organic solvent to isolate the compound from the solid matrix.

Analytical Instrumentation: Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and effective technique for the identification and quantification of compounds like this compound. researchgate.net Gas chromatography separates the components of a mixture based on their volatility and interaction with the chromatographic column. The mass spectrometer then detects the separated components, providing both mass information for identification and signal intensity for quantification. Operating the mass spectrometer in selected ion monitoring (SIM) mode can enhance sensitivity and selectivity for the target analyte, allowing for detection at low concentrations. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique that can be used, particularly for compounds that are less volatile or thermally labile. nih.govresearchgate.net This method offers high sensitivity and specificity and is becoming increasingly common for the analysis of a wide range of environmental contaminants. itrcweb.org

Table 2: Common Analytical Techniques for Halogenated Organic Compounds

| Technique | Principle | Applicability for this compound |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility followed by mass-based detection. | Highly suitable for identification and quantification in various environmental matrices. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation based on polarity followed by tandem mass spectrometry detection. | An alternative with high sensitivity and specificity, especially if the compound has poor GC performance. |

| Solid-Phase Extraction (SPE) | Sample pre-concentration and clean-up for water samples. | Essential for isolating the compound from aqueous matrices and improving detection limits. |

| Pressurized Liquid Extraction (PLE) | Solvent extraction for solid samples under elevated temperature and pressure. | Efficient method for extracting the compound from soil and sediment samples. |

Predictive Environmental Fate Modeling and Assessment

In the absence of extensive experimental data for this compound, predictive environmental fate models serve as essential tools for assessing its likely behavior, distribution, and persistence in the environment. researchgate.net These models use the chemical's physical-chemical properties, either measured or estimated, to predict its partitioning between air, water, soil, and sediment, as well as its susceptibility to various degradation processes. researchgate.netrsc.org

Multimedia Fate Models: These models, often based on the concept of fugacity, estimate the distribution of a chemical in a model "unit world" environment. researchgate.net By inputting properties such as molecular weight, vapor pressure, water solubility, and octanol-water partition coefficient (Kow), these models can predict the percentage of the chemical that will reside in different environmental compartments. This provides a holistic view of the compound's likely environmental distribution.

Quantitative Structure-Activity Relationships (QSARs): QSAR models are computational tools that relate the molecular structure of a chemical to its physical-chemical properties, environmental fate, and toxicological effects. ecetoc.orgaftonchemical.com For a compound like this compound, where experimental data is scarce, QSARs can be used to estimate key parameters needed for environmental assessment, such as:

Log Kow: To predict its tendency to bioaccumulate and sorb to organic matter.

Biodegradation half-life: To estimate its persistence in soil and water. aftonchemical.com

Sorption coefficient (Koc): To assess its mobility in soil.

Henry's Law constant: To predict its volatilization potential.

These models are developed by correlating the properties of a large set of known chemicals with their structural features. nih.govnih.gov The predictions for a new compound are then made based on its similarity to the chemicals in the training set. Regulatory agencies often accept QSAR results when the model is validated and the target chemical falls within its applicability domain. aftonchemical.com

The use of these predictive models allows for a preliminary risk assessment of this compound, helping to identify potential environmental concerns and prioritize the need for future experimental studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for tert-butyl 4,4,4-trichlorobutanoate, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves esterification of 4,4,4-trichlorobutanoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include maintaining anhydrous conditions to prevent hydrolysis and controlling temperature (typically 60–80°C) to balance reaction rate and byproduct formation . For optimization, monitor reaction progress via TLC or FT-IR to detect ester carbonyl formation (~1740 cm⁻¹). Post-synthesis, purify via fractional distillation or silica gel chromatography using hexane/ethyl acetate gradients .

Q. How can researchers confirm the structural integrity of tert-butyl 4,4,4-trichlorobutanoate using spectroscopic methods?

- Methodological Answer :

- NMR : Expect a singlet for the tert-butyl group (δ ~1.4 ppm, 9H) in ¹H NMR. The trichlorinated β-carbon in ¹³C NMR should appear near δ 45–50 ppm, with the ester carbonyl at δ ~165–170 ppm .

- Mass Spectrometry : Look for the molecular ion peak (M⁺) matching the molecular weight (C₈H₁₃Cl₃O₂, ~255.5 g/mol) and characteristic fragments (e.g., loss of tert-butoxy group, m/z 199) .

- Elemental Analysis : Validate Cl content (theoretical ~41.7%) to confirm purity .

Q. What safety protocols are critical when handling tert-butyl 4,4,4-trichlorobutanoate in the lab?

- Methodological Answer :

- Storage : Keep in airtight containers at –20°C to minimize thermal decomposition .

- Handling : Use explosion-proof equipment and ground metal containers to prevent static discharge. Avoid open flames due to potential flammability of tert-butyl esters .

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood to limit inhalation exposure .

Advanced Research Questions

Q. How can conflicting solubility data for tert-butyl 4,4,4-trichlorobutanoate in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Standardized Solubility Testing : Use gravimetric analysis under controlled temperature (25°C ± 0.1°C) and solvent purity (e.g., HPLC-grade hexane, DCM, or acetone). Note that trichlorinated esters often exhibit higher solubility in chlorinated solvents (e.g., DCM) due to dipole interactions .

- Data Validation : Cross-check with computational models (e.g., COSMO-RS) to predict solubility trends based on Hansen solubility parameters .

Q. What mechanistic insights explain the thermal decomposition of tert-butyl 4,4,4-trichlorobutanoate under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Perform TGA at 10°C/min under N₂ to identify decomposition onset (~150–200°C). Observe mass loss corresponding to tert-butyl group elimination (C₄H₈) .

- GC-MS of Pyrolysis Products : Identify volatile fragments (e.g., isobutylene, trichlorobutanoic acid) to propose a stepwise mechanism involving β-hydrogen elimination or acid-catalyzed ester cleavage .

Q. How can stereochemical outcomes be controlled in derivatives of tert-butyl 4,4,4-trichlorobutanoate?

- Methodological Answer :

- Chiral Catalysis : For asymmetric synthesis of downstream analogs (e.g., amides), employ chiral Lewis acids (e.g., BINOL-derived catalysts) to induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

- Dynamic Resolution : Utilize kinetic resolution during nucleophilic substitution reactions (e.g., with amines) by tuning reaction temperature and solvent polarity to favor one enantiomer .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported boiling points or melting points for this compound?

- Methodological Answer :

- Reproducibility Checks : Repeat measurements using calibrated equipment (e.g., differential scanning calorimetry for melting points). Ensure samples are rigorously dried to exclude moisture effects .

- Literature Cross-Referencing : Compare data with structurally similar esters (e.g., tert-butyl trichloroacetate) to identify trends in physical properties influenced by the trichloromethyl group .

Analytical and Computational Tools

Q. What advanced computational methods aid in predicting the reactivity of tert-butyl 4,4,4-trichlorobutanoate?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states for nucleophilic acyl substitution, focusing on steric effects from the tert-butyl group and electronic effects from Cl substituents .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent choice for SN2 vs. SN1 pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.